molecular formula C27H38N6O9 B1447059 Suc-ala-ala-pro-ile-pna CAS No. 72682-77-0

Suc-ala-ala-pro-ile-pna

Cat. No.: B1447059
CAS No.: 72682-77-0
M. Wt: 590.6 g/mol
InChI Key: NPMRWZCVKXKVKM-USAWPYOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary targets of Suc-ala-ala-pro-ile-pna are enzymes such as alpha-chymotrypsin , fungal chymotrypsin-like serine protease , human leukocyte cathepsin G , and subtilisin BPN . These enzymes play a crucial role in various biological processes, including protein digestion and regulation of cellular functions.

Mode of Action

This compound interacts with its targets by serving as a substrate for these enzymes . The compound is cleaved by these enzymes, leading to the release of 4-nitroaniline . This cleavage is a key part of the compound’s mode of action.

Biochemical Pathways

The biochemical pathways affected by this compound involve the enzymatic cleavage of peptide bonds. The compound serves as a substrate for various enzymes, leading to its cleavage and the release of 4-nitroaniline . This process can affect downstream effects such as the regulation of protein function and cellular processes.

Pharmacokinetics

The compound is soluble in n,n-dimethylformamide (dmf), dimethyl sulfoxide (dmso), and water , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the cleavage of the compound by target enzymes. This cleavage leads to the release of 4-nitroaniline , which can be detected and measured, making this compound useful in enzyme assays .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Additionally, the compound’s stability may be influenced by temperature, as it has been reported to spontaneously hydrolyze at a rate of about 0.1% per day at 4 °C in a 0.2 M Tris-HCl buffer, pH 8.0 .

Safety and Hazards

Suc-ala-ala-pro-ile-pna is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Biochemical Analysis

Biochemical Properties

Suc-ala-ala-pro-ile-pna serves as a colorimetric substrate for various proteases, including chymotrypsin, cathepsin G, and peptidyl prolyl isomerase . When these enzymes cleave the peptide bond in this compound, they release p-nitroaniline, a yellow compound that can be quantitatively measured by its absorbance at 405 nm . This property makes this compound a valuable tool for monitoring enzyme activity in biochemical reactions.

Cellular Effects

This compound influences cellular processes by serving as a substrate for proteases that play critical roles in cell signaling, gene expression, and metabolism. For example, chymotrypsin and cathepsin G, which interact with this compound, are involved in the degradation of proteins and peptides within cells . This degradation process is essential for regulating protein turnover and maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active sites of proteases. The peptide bond in this compound is cleaved by these enzymes, resulting in the release of p-nitroaniline . This cleavage event is a key step in the enzymatic reaction and is used to measure the activity of proteases in various assays. The interaction between this compound and proteases is highly specific, allowing for precise monitoring of enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is stable when stored at -20°C and can be used in enzyme assays for extended periods . Over time, the effects of this compound on cellular function can be monitored by measuring the release of p-nitroaniline, providing insights into the long-term activity of proteases in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively serves as a substrate for proteases, allowing for the measurement of enzyme activity. At high doses, this compound may exhibit toxic or adverse effects, potentially interfering with normal cellular processes . It is important to carefully control the dosage to avoid such effects and ensure accurate results in biochemical assays.

Metabolic Pathways

This compound is involved in metabolic pathways that include the activity of proteases such as chymotrypsin and cathepsin G . These enzymes catalyze the hydrolysis of the peptide bond in this compound, leading to the release of p-nitroaniline. This reaction is a key step in the metabolic pathway and is used to study the activity of proteases in various biological contexts .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by interacting with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its availability for enzymatic reactions . Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical assays.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the activity and function of the compound, as well as its interactions with proteases . Studying the subcellular localization of this compound provides valuable insights into its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-ala-ala-pro-ile-pna involves the stepwise coupling of amino acids. The process typically starts with the protection of the amino group of isoleucine, followed by sequential coupling with proline, alanine, and succinyl groups. The final step involves the attachment of p-nitroaniline to the peptide chain. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can efficiently couple amino acids in a controlled environment. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Suc-ala-ala-pro-ile-pna primarily undergoes hydrolysis reactions catalyzed by specific proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected colorimetrically .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of specific proteases such as elastase, chymotrypsin, or subtilisin. The reaction conditions include a buffered aqueous solution at an optimal pH and temperature for the enzyme activity .

Major Products Formed

The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 400-410 nm, allowing for easy detection and quantification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Suc-ala-ala-pro-ile-pna is unique due to its specific sequence, which makes it a suitable substrate for certain proteases that do not efficiently hydrolyze other similar compounds. This specificity allows for more accurate and reliable assays in enzymatic studies .

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-3-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O9/c1-5-15(2)23(26(39)30-18-8-10-19(11-9-18)33(41)42)31-25(38)20-7-6-14-32(20)27(40)17(4)29-24(37)16(3)28-21(34)12-13-22(35)36/h8-11,15-17,20,23H,5-7,12-14H2,1-4H3,(H,28,34)(H,29,37)(H,30,39)(H,31,38)(H,35,36)/t15-,16-,17-,20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMRWZCVKXKVKM-USAWPYOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suc-ala-ala-pro-ile-pna
Reactant of Route 2
Reactant of Route 2
Suc-ala-ala-pro-ile-pna
Reactant of Route 3
Reactant of Route 3
Suc-ala-ala-pro-ile-pna
Reactant of Route 4
Reactant of Route 4
Suc-ala-ala-pro-ile-pna
Reactant of Route 5
Reactant of Route 5
Suc-ala-ala-pro-ile-pna
Reactant of Route 6
Reactant of Route 6
Suc-ala-ala-pro-ile-pna

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.